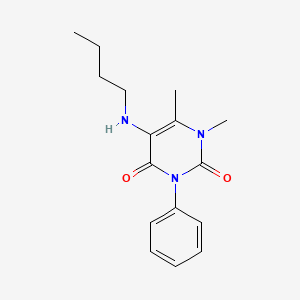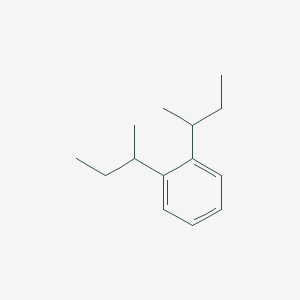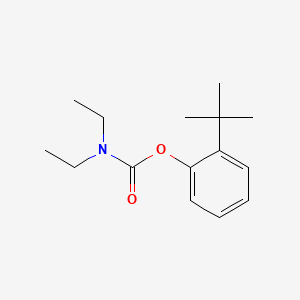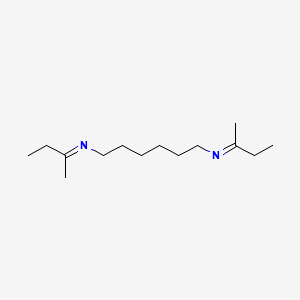![molecular formula C24H18N6O4 B14683390 2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid CAS No. 27704-12-7](/img/structure/B14683390.png)
2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydrazinyl and carboxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid typically involves the condensation of 2-carboxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinyl and carboxyphenyl derivatives, such as:
- 2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid analogs with different substituents.
- Hydrazinylidene derivatives with varying aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
CAS No. |
27704-12-7 |
|---|---|
Molecular Formula |
C24H18N6O4 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[[[4-[2-[(2-carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H18N6O4/c31-23(32)17-9-3-1-7-15(17)13-25-27-21-19-11-5-6-12-20(19)22(30-29-21)28-26-14-16-8-2-4-10-18(16)24(33)34/h1-14H,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChI Key |
VNYKNNRCIZLXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


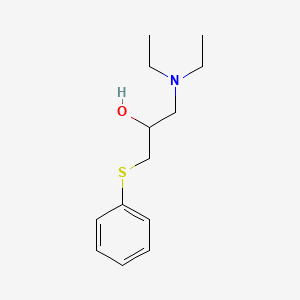

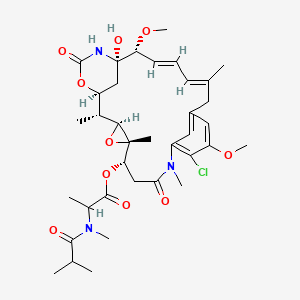
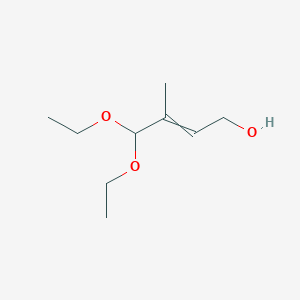
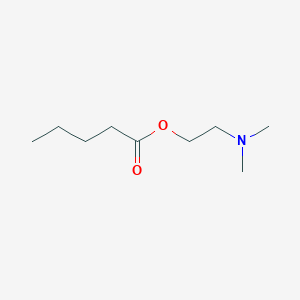

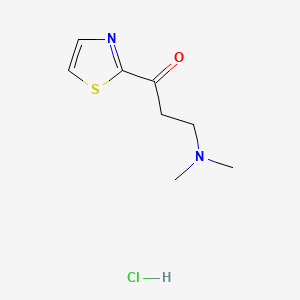
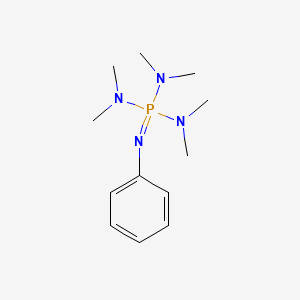
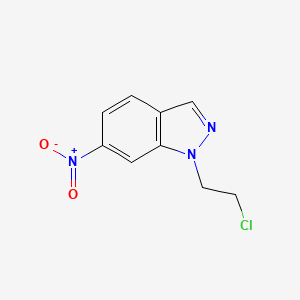
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
